Phthalazine, hexafluoro-
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Overview
Description
Phthalazine, hexafluoro- is a heterocyclic organic compound that belongs to the phthalazine family. It is characterized by the presence of a phthalazine ring structure, which is a bicyclic system consisting of a benzene ring fused to a pyridazine ring. The hexafluoro- prefix indicates the presence of six fluorine atoms in the compound, which significantly influences its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phthalazine, hexafluoro- can be synthesized through various methodsAnother method includes the reduction of chlorphthalazine with phosphorus and hydroiodic acid, followed by fluorination .
Industrial Production Methods
Industrial production of phthalazine, hexafluoro- typically involves large-scale synthesis using continuous flow reactors. This method ensures efficient mixing and precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Phthalazine, hexafluoro- undergoes various chemical reactions, including:
Oxidation: When treated with alkaline potassium permanganate, it yields pyridazine dicarboxylic acid.
Reduction: Zinc and hydrochloric acid reduce it to form orthoxylylene diamine.
Substitution: It can undergo nucleophilic substitution reactions, where the nitrogen atoms in the phthalazine ring act as nucleophiles.
Common Reagents and Conditions
Oxidation: Alkaline potassium permanganate.
Reduction: Zinc and hydrochloric acid.
Substitution: Various electrophilic reagents such as anhydrides, chloroacetyl chloride, and acetic anhydride.
Major Products Formed
Oxidation: Pyridazine dicarboxylic acid.
Reduction: Orthoxylylene diamine.
Substitution: Various substituted phthalazine derivatives
Scientific Research Applications
Phthalazine, hexafluoro- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of phthalazine, hexafluoro- involves its interaction with specific molecular targets and pathways. For instance, as a VEGFR-2 inhibitor, it binds to the active site of the receptor, preventing the binding of vascular endothelial growth factors. This inhibition disrupts the signaling pathway responsible for angiogenesis, thereby inhibiting tumor growth and proliferation .
Comparison with Similar Compounds
Phthalazine, hexafluoro- can be compared with other similar compounds, such as:
Quinoxaline: Another bicyclic compound with a benzene ring fused to a pyrazine ring.
Cinnoline: A compound with a benzene ring fused to a pyridazine ring, similar to phthalazine but with different substitution patterns.
Quinazoline: A compound with a benzene ring fused to a pyrimidine ring.
Uniqueness
The presence of six fluorine atoms in phthalazine, hexafluoro- imparts unique chemical properties, such as increased stability, lipophilicity, and reactivity, making it distinct from other phthalazine derivatives .
Properties
CAS No. |
25732-35-8 |
---|---|
Molecular Formula |
C8F6N2 |
Molecular Weight |
238.09 g/mol |
IUPAC Name |
1,4,5,6,7,8-hexafluorophthalazine |
InChI |
InChI=1S/C8F6N2/c9-3-1-2(4(10)6(12)5(3)11)8(14)16-15-7(1)13 |
InChI Key |
OMBGBWUXKDFGNH-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(C(=C(C(=C1F)F)F)F)C(=NN=C2F)F |
Origin of Product |
United States |
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